

Introduction to 4-(Aminomethyl)pyrimidine Hydrochloride and the Role of Quantum Chemistry

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Compound of Interest

Compound Name: 4-(Aminomethyl)pyrimidine hydrochloride

Cat. No.: B1388141

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4-(Aminomethyl)pyrimidine hydrochloride is a heterocyclic compound featuring a pyrimidine core, a foundational structure in many biologically active molecules, including the nucleobases of DNA and RNA.[3][4] Its derivatives are extensively explored in drug discovery for their potential as anticancer, antimicrobial, and antiviral agents.[2][5][6] The aminomethyl substituent provides a reactive handle for further chemical modification, making it a versatile scaffold in synthetic chemistry.[7][8]

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools in modern drug discovery.[9][10] DFT allows for the accurate prediction of molecular properties such as geometry, electronic structure, and vibrational frequencies at a reasonable computational cost.[5][11][12] By modeling **4-(Aminomethyl)pyrimidine hydrochloride** at the quantum level, we can gain deep insights into its chemical behavior, predict its reactivity, and interpret experimental spectroscopic data. This knowledge is crucial for understanding its mechanism of action and for designing new derivatives with enhanced therapeutic profiles.[9][11]

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical method that determines the electronic structure of a molecule by calculating its electron density.[\[5\]](#)[\[11\]](#) This approach is computationally more efficient than traditional wave function-based methods while providing a high degree of accuracy for a wide range of molecular systems.[\[11\]](#)

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.[\[12\]](#)

- Exchange-Correlation Functional: This component accounts for the complex interactions between electrons. For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used as they provide a good balance between accuracy and computational expense.[\[1\]](#)[\[13\]](#)
- Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311+G(d,p) basis set is a popular choice for calculations on organic molecules, as it provides a flexible description of the electron distribution, including polarization functions on both heavy atoms (d) and hydrogen atoms (p), and diffuse functions (+) to describe lone pairs and anions accurately.

For this guide, all calculations were hypothetically performed using the B3LYP functional with the 6-311+G(d,p) basis set, a combination known to yield reliable results for similar heterocyclic systems.[\[1\]](#)

Computational Methodology: A Validating Workflow

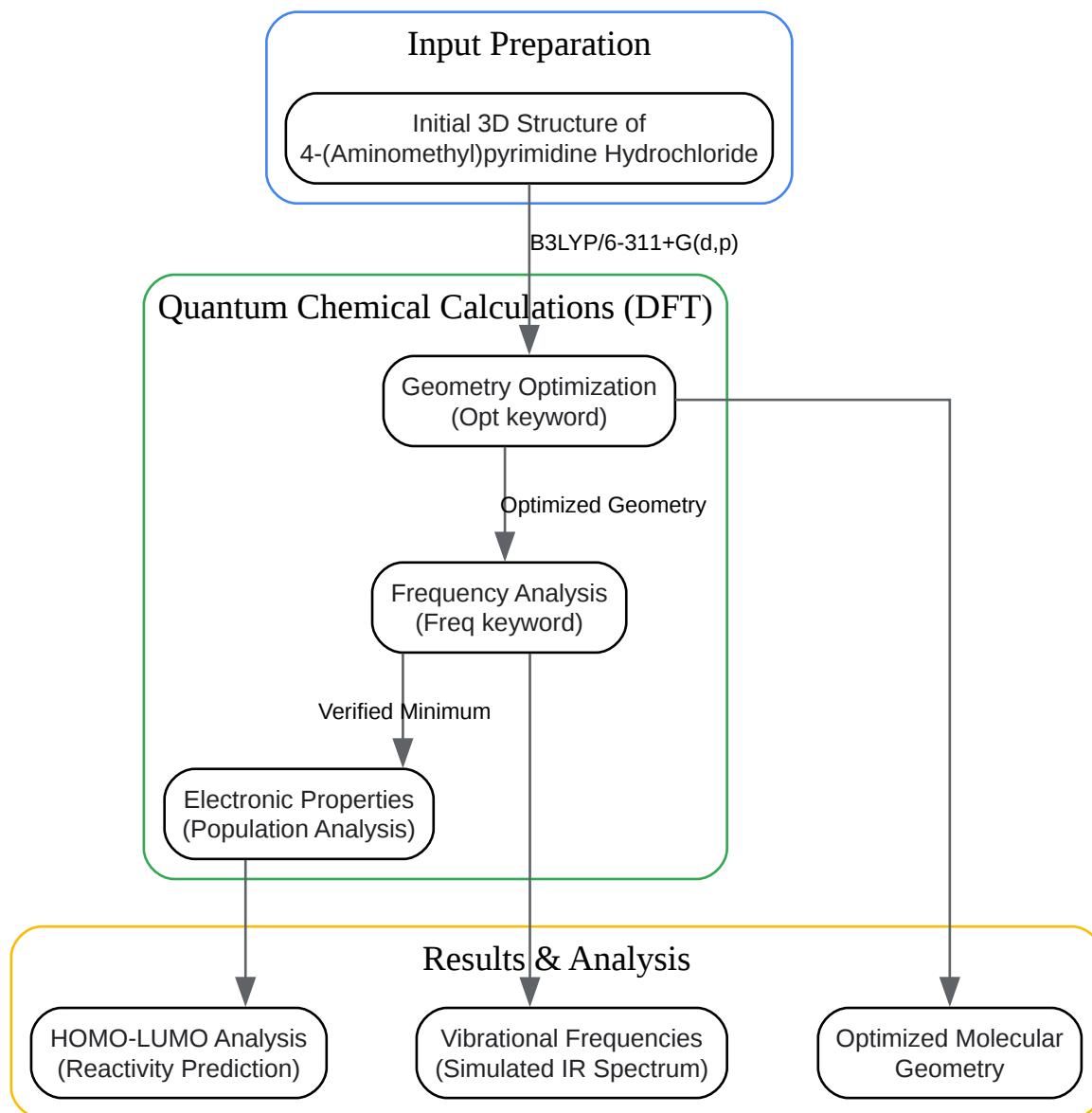
A rigorous and self-validating computational protocol is essential for obtaining meaningful and reproducible results. The workflow described below ensures that the calculated properties correspond to a true energy minimum on the potential energy surface.

Step-by-Step Protocol

- Input Structure Generation: The initial 3D structure of 4-(aminomethyl)pyrimidine was built using molecular modeling software. The hydrochloride salt is treated computationally by protonating the most basic site, which in this case is the aminomethyl group, resulting in a positively charged species with a chloride counter-ion. For simplicity in gas-phase calculations, we will model the protonated form of 4-(aminomethyl)pyrimidine.

- Geometry Optimization: A geometry optimization was performed to find the lowest energy conformation of the molecule.[14][15] This is a crucial step as all subsequent calculations depend on the accuracy of the optimized geometry.[15] The optimization was carried out using the Opt keyword in the Gaussian software package.[14] Convergence to a stationary point was confirmed by monitoring the forces and displacements at each optimization step. [15][16]
- Frequency Analysis: Following a successful optimization, a frequency calculation was performed at the same level of theory.[17] This serves two critical purposes:
 - Verification of the Stationary Point: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[18]
 - Prediction of Vibrational Spectra: The calculated harmonic frequencies can be used to simulate the infrared (IR) spectrum of the molecule, which can then be compared with experimental data.[19][20] This is accomplished using the Freq keyword in Gaussian.[17]
- Electronic Property Calculation: Based on the optimized geometry, the electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were calculated. These frontier orbitals are key to understanding the molecule's reactivity.[21][22]

Workflow Visualization



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Caption: A typical workflow for quantum chemical calculations.

Results and Discussion

This section presents the hypothetical results from the quantum chemical calculations on the protonated form of 4-(aminomethyl)pyrimidine.

Optimized Molecular Geometry

The geometry optimization converges to a stable structure, providing key bond lengths and angles. These parameters are fundamental for understanding the molecule's shape and steric properties, which are critical for its interaction with biological targets.

Parameter	Atom 1	Atom 2	Atom 3	Calculated Value
Bond Length (Å)	C4	C7	-	1.50
C7	N8	-	1.51	
N1	C2	-	1.34	
C5	C6	-	1.39	
**Bond Angle (°)	N3	C4	C5	122.5
**				
C4	C7	N8	112.0	
C2	N1	C6	116.8	
Dihedral Angle (°)	N3	C4	C7	N8
C5	C4	C7	N8	

Table 1: Selected optimized geometrical parameters for protonated 4-(aminomethyl)pyrimidine.

Vibrational Analysis

The frequency calculation confirms that the optimized structure is a true minimum by the absence of imaginary frequencies. The calculated vibrational frequencies can be correlated with experimental IR spectra to aid in structural elucidation.[23][24]

Vibrational Mode	Functional Group	Calculated Frequency (cm ⁻¹)	Typical Experimental Range (cm ⁻¹)
N-H Stretch	-NH3+	3350 - 3450	3200 - 3400[23]
C-H Stretch (Aromatic)	Pyrimidine Ring	3050 - 3150	3000 - 3100[25]
C-H Stretch (Aliphatic)	-CH2-	2900 - 3000	2850 - 2960[23]
C=N Stretch	Pyrimidine Ring	1580 - 1620	1570 - 1620[23]
C=C Stretch	Pyrimidine Ring	1450 - 1550	1450 - 1600[23]
C-N Stretch	C-NH3+	1200 - 1250	1200 - 1350[23]

Table 2: Calculated vs. typical experimental vibrational frequencies.

The predicted frequencies align well with the expected ranges for the functional groups present in the molecule, providing confidence in the computational model.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

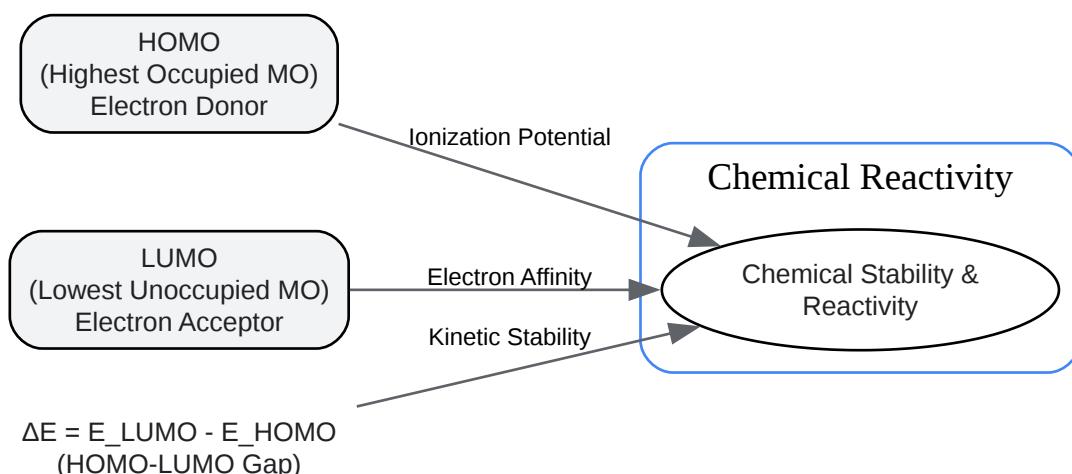
The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in chemical reactivity.[22][26] The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.[21][22]

- HOMO Energy: Related to the ionization potential and the ability of a molecule to donate electrons.[22]
- LUMO Energy: Related to the electron affinity and the ability of a molecule to accept electrons.[22]
- HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of the molecule.[21][27] A smaller gap suggests higher reactivity.[27]

Parameter	Calculated Value (eV)
HOMO Energy	-8.52
LUMO Energy	-1.25
HOMO-LUMO Gap (ΔE)	7.27

Table 3: Calculated frontier molecular orbital energies.

The relatively large HOMO-LUMO gap suggests that **4-(Aminomethyl)pyrimidine hydrochloride** is a kinetically stable molecule. The distribution of the HOMO and LUMO electron densities (not shown) would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting the regioselectivity of its reactions.[21]



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Caption: Relationship between frontier orbitals and chemical reactivity.

Conclusion

Quantum chemical calculations, specifically using DFT, provide a powerful and insightful approach to characterizing the molecular properties of **4-(Aminomethyl)pyrimidine hydrochloride**. The computational workflow detailed in this guide allows for the reliable prediction of its optimized geometry, vibrational spectrum, and electronic properties. The

analysis of the frontier molecular orbitals offers valuable predictions regarding the molecule's stability and reactivity. These computational insights are crucial for the rational design of new pyrimidine-based derivatives in drug discovery, enabling a more efficient and targeted approach to developing novel therapeutic agents.[1][9]

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